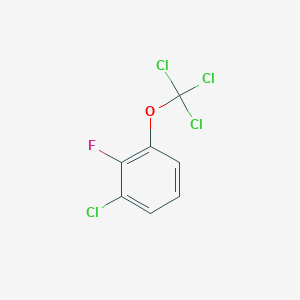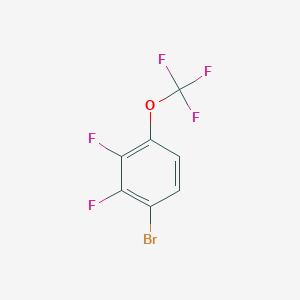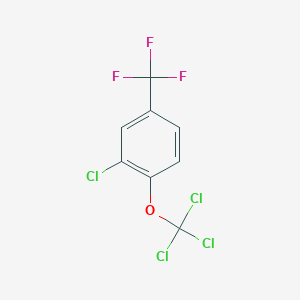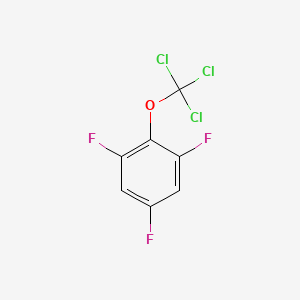![molecular formula C9H6F3N3O B1404677 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 1197229-53-0](/img/structure/B1404677.png)
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline
Vue d'ensemble
Description
“3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline” is an organic compound . It is classified as an aromatic amine . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For example, the amine reacts with commercially accessible 4-(trifluoromethyl)phenyl isothiocyanate or 3,5-bis(trifluoromethyl)phenyl isothiocyanate in methanol using triethylamine as a base catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline .Applications De Recherche Scientifique
Antitumor Activity
- Design and Antitumor Activity : The design and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including their in vitro anticancer activity, are explored. Certain compounds exhibit promising antitumor properties (Maftei et al., 2016).
Biological Evaluation
- Synthesis and Biological Evaluation : A study on the synthesis and evaluation of biological activities, including antidiabetic, anti-inflammatory, and anticancer activities, of substituted 1,3,4-oxadiazole derivatives (Kavitha et al., 2016).
Antimicrobial Activity
- Antimicrobial Studies : Investigating the in vitro antibacterial and antifungal activities of synthesized 1,3,4-oxadiazole derivatives (Kavitha et al., 2016).
Chemical Synthesis
- Synthesis Techniques : Exploring copper-catalyzed domino protocols for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives and related chemical reactions (Xu et al., 2015).
Sensing Applications
- Aniline Sensing : Study on the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives by aniline, suggesting their use as aniline sensors (Naik et al., 2018).
Electrosynthesis
- Electrosynthesis of Derivatives : Development of an intramolecular decarboxylative coupling reaction for constructing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, using electrochemistry (Qian et al., 2020).
Fluorescence Properties
- Fluorescence and Carbonic Anhydrase Inhibition : Investigating fluorescence properties of synthesized molecules and their inhibitory activity against human carbonic anhydrase isoforms (Angapelly et al., 2018).
Photoluminescence and Electroluminescence
- Photoluminescence in OLEDs : Study on the photoluminescence and electroluminescence of iridium(III) complexes with 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands for potential application in OLEDs (Jing et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethyl-substituted 1,2,4-triazoles, have been found to interact with various targets, including dpp-iv, glyt1, hiv-1 reagents, and nki-receptor ligands .
Mode of Action
It’s known that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Biochemical Pathways
It’s worth noting that trifluoromethyl-substituted compounds have been found to exhibit broad-spectrum pharmaceutical activity .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been known to significantly affect their pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit various pharmacological activities .
Action Environment
It’s known that the physicochemical properties of trifluoromethyl-substituted compounds can be significantly affected by environmental factors .
Analyse Biochimique
Biochemical Properties
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, the compound has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and differentiation. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions often lead to alterations in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its breakdown, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and promote cell survival. At higher doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been identified, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and redox balance. These interactions can lead to changes in cellular metabolism, affecting overall cell function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, influencing its localization and bioavailability within the cell .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. These localizations enable the compound to exert its effects in a spatially controlled manner, influencing organelle-specific processes and functions .
Propriétés
IUPAC Name |
3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-15-14-7(16-8)5-2-1-3-6(13)4-5/h1-4H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLZFZHUNUYGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)



![1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1404602.png)
![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)


![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)

